Cas no 2172173-04-3 (5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid)

2172173-04-3 structure
Nome del prodotto:5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid
5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid
- 2-methyl-5-{[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 2171375-50-9
- 5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid
- EN300-1531859
- 2171429-47-1
- EN300-1545593
- EN300-1532519
- 2-methyl-5-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
- 2172173-04-3
-
- Inchi: 1S/C26H30N2O5/c1-16(25(30)31)7-6-12-27-24(29)17-13-18(14-17)28-26(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,16-18,23H,6-7,12-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- Chiave InChI: PPYXESGJLKENLP-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCCC(C(=O)O)C
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 685
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 105Ų
5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532519-0.25g |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1532519-100mg |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532519-2500mg |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532519-0.05g |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532519-10.0g |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1532519-1.0g |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532519-5000mg |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532519-5.0g |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1532519-250mg |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1532519-1000mg |
5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-2-methylpentanoic acid |
2172173-04-3 | 1000mg |
$3368.0 | 2023-09-26 |
5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
4. Book reviews
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2172173-04-3 (5-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-2-methylpentanoic acid) Prodotti correlati
- 898289-06-0(1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 2248335-74-0(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylate)
- 2159243-52-2((1-{bicyclo2.2.1heptan-2-yl}-2,2-dimethylcyclopropyl)methanol)
- 1126432-68-5(Quetiapine Impurity (N,N-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide))
- 874623-22-0(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yl)benzene-1-sulfonamide)
- 446254-20-2(2,2',3,5'-Tetrabromodiphenyl ether)
- 1697324-71-2(2-(2-fluoro-4,6-dimethylphenyl)acetic acid)
- 500711-57-9((3E)-5-Ethyl-1H-indole-2,3-dione 3-oxime)
- 2172552-28-0(2-1-(2-methylcyclopropyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1859273-76-9(1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
